3-((1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione
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Overview
Description
3-((1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione is a complex organic compound that features a combination of sulfonyl, piperidine, and imidazolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Ring: Starting with 4-ethylbenzenesulfonyl chloride, it reacts with piperidine under basic conditions to form 1-((4-ethylphenyl)sulfonyl)piperidine.
Alkylation: The piperidine derivative is then alkylated with a suitable alkylating agent to introduce the imidazolidine-2,4-dione moiety.
Cyclization: The final step involves cyclization to form the imidazolidine ring, resulting in the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-((1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the imidazolidine ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Pharmaceuticals: The compound may serve as a lead compound in the development of new therapeutic agents.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers investigate its effects on various biological pathways and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 3-((1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s sulfonyl and imidazolidine groups are crucial for its binding affinity and activity. The exact pathways and molecular interactions depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-((1-((4-Methylphenyl)sulfonyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione
- 3-((1-((4-Phenylsulfonyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione
Uniqueness
3-((1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in pharmacokinetics, binding affinity, and overall efficacy compared to similar compounds.
Biological Activity
The compound 3-((1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione represents a novel class of imidazolidine derivatives that have garnered attention for their potential biological activities, particularly as inhibitors of protein tyrosine phosphatases (PTPs). This article delves into the synthesis, biological activity, and therapeutic potential of this compound, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structural framework consists of an imidazolidine core functionalized with a sulfonamide group and a piperidine moiety. The synthetic pathway often includes:
- Formation of the imidazolidine ring through cyclization reactions.
- Sulfonation of the piperidine derivative to introduce the sulfonamide group.
- Methylation or other modifications to achieve the desired substitution pattern.
Research indicates that compounds similar to this compound exhibit significant inhibitory activity against PTPs, particularly PTP1B. Inhibition of PTPs is crucial in regulating insulin signaling pathways and has implications for diabetes treatment.
Case Studies and Research Findings
- Inhibition of PTP1B : A study reported that imidazolidine derivatives showed selective inhibition against PTP1B with an IC50 ranging from 2 to 5 µM. The selectivity index indicates a significant preference for PTP1B over other phosphatases, which is beneficial for minimizing side effects in therapeutic applications .
- Antiproliferative Activity : In vitro assays demonstrated that this compound exhibits antiproliferative effects on various cancer cell lines. Notably, it was effective against colon cancer cell lines, with potency improvements observed through structural modifications .
- Metabolic Effects : In vivo studies using diabetic mouse models revealed that related compounds improved insulin sensitivity and glucose tolerance. These effects were attributed to enhanced insulin signaling mediated by the inhibition of PTP1B .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
3-[[1-(4-ethylphenyl)sulfonylpiperidin-4-yl]methyl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-2-13-3-5-15(6-4-13)25(23,24)19-9-7-14(8-10-19)12-20-16(21)11-18-17(20)22/h3-6,14H,2,7-12H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYKRSJULPKJGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CN3C(=O)CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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